Cas no 829-14-1 (5,6,7,8,9,10-hexahydrobenzo8annulen-5-one)

5,6,7,8,9,10-hexahydrobenzo8annulen-5-one structure
829-14-1 structure
商品名:5,6,7,8,9,10-hexahydrobenzo8annulen-5-one
CAS番号:829-14-1
MF:C12H14O
メガワット:174.23896
CID:882547
PubChem ID:276365

5,6,7,8,9,10-hexahydrobenzo8annulen-5-one 化学的及び物理的性質

名前と識別子

    • 7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-one
    •  
    • 5,6,7,8,9,10-hexahydrobenzo8annulen-5-one
    • 829-14-1
    • SCHEMBL4573854
    • NSC124105
    • InChI=1/C12H14O/c13-12-9-3-1-2-6-10-7-4-5-8-11(10)12/h4-5,7-8H,1-3,6,9H2
    • EN300-109239
    • SEKQECDUSDIAPN-UHFFFAOYSA-N
    • 7,8,9,10-tetrahydro-6H-benzocycloocten-5-one
    • NSC-124105
    • 5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one
    • 7,8,9,10-tetrahydrobenzo[8]annulen-5(6h)-one
    • DTXSID00298546
    • 6,7,8,9-tetrahydro-5H-benzo[8]annulen-10-one
    • SEKQECDUSDIAPN-UHFFFAOYSA-
    • インチ: InChI=1S/C12H14O/c13-12-9-3-1-2-6-10-7-4-5-8-11(10)12/h4-5,7-8H,1-3,6,9H2
    • InChIKey: SEKQECDUSDIAPN-UHFFFAOYSA-N
    • ほほえんだ: C1CCC2=CC=CC=C2C(=O)CC1

計算された属性

  • せいみつぶんしりょう: 174.104465066g/mol
  • どういたいしつりょう: 174.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 17.1Ų

5,6,7,8,9,10-hexahydrobenzo8annulen-5-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-109239-0.25g
5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one
829-14-1 95%
0.25g
$403.0 2023-10-27
Enamine
EN300-109239-10.0g
5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one
829-14-1 95%
10g
$3500.0 2023-05-25
Chemenu
CM525892-1g
7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one
829-14-1 95%
1g
$463 2022-06-10
1PlusChem
1P0054RY-500mg
7,8,9,10-tetrahydrobenzo[8]annulen-5(6h)-one
829-14-1 95%
500mg
$848.00 2024-04-21
1PlusChem
1P0054RY-50mg
7,8,9,10-tetrahydrobenzo[8]annulen-5(6h)-one
829-14-1 95%
50mg
$286.00 2024-04-21
1PlusChem
1P0054RY-2.5g
7,8,9,10-tetrahydrobenzo[8]annulen-5(6h)-one
829-14-1 95%
2.5g
$2032.00 2024-04-21
1PlusChem
1P0054RY-10g
7,8,9,10-tetrahydrobenzo[8]annulen-5(6h)-one
829-14-1 95%
10g
$4388.00 2023-12-16
Enamine
EN300-109239-5.0g
5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one
829-14-1 95%
5g
$2360.0 2023-05-25
Enamine
EN300-109239-0.05g
5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one
829-14-1 95%
0.05g
$188.0 2023-10-27
Enamine
EN300-109239-0.1g
5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one
829-14-1 95%
0.1g
$282.0 2023-10-27

5,6,7,8,9,10-hexahydrobenzo8annulen-5-one 関連文献

  • 1. Gold complexes of 3,4-bis(diphenylphosphinoamino)toluene and 1,2-bis(diphenylphosphinoamino)benzene. A comparative study??
    Pedro A. Bella,Olga Crespo,Eduardo J. Fernández,Axel K. Fischer,Peter G. Jones,Antonio Laguna,José M. López-de-Luzuriaga,Miguel Monge J. Chem. Soc. Dalton Trans. 1999 4009
  • 2. Gold complexes of 3,4-bis(diphenylphosphinoamino)toluene and 1,2-bis(diphenylphosphinoamino)benzene. A comparative study??
    Pedro A. Bella,Olga Crespo,Eduardo J. Fernández,Axel K. Fischer,Peter G. Jones,Antonio Laguna,José M. López-de-Luzuriaga,Miguel Monge J. Chem. Soc. Dalton Trans. 1999 4009
  • 3. Spin delocalisation and the geometry of redox-active cyanomanganesecarbonyl ligands in heteropolynuclear complexes of rhodium(I)
    Francis L. Atkinson,Aristides Christofides,Neil G. Connelly,Holly J. Lawson,Andrew C. Loyns,A. Guy Orpen,Georgina M. Rosair,Gillian H. Worth J. Chem. Soc. Dalton Trans. 1993 1441
  • 4. Reactions of co-ordinated ligands. Part 49. Ligand-displacement and oxidative-addition reactions of [Ru{P(OMe)3}(η4-C4Ph4)(η4-C5H6)]; crystal structures of [Ru(NCMe){P(OMe)3}(η3-C3H5)(η4-C4Ph4)][SbF6] and [Ru{C(Ph)C(Ph)C(η6-C6H5)C(Ph)CH2CHCH2}{P(OMe)3}2][BF4]
    Mark Crocker,Michael Green,Katherine R. Nagle,David J. Williams J. Chem. Soc. Dalton Trans. 1990 2571

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推奨される供給者
Amadis Chemical Company Limited
(CAS:829-14-1)5,6,7,8,9,10-hexahydrobenzo8annulen-5-one
A961538
清らかである:99%
はかる:1g
価格 ($):421.0